

An In-depth Technical Guide to the Chemical Structure and Properties of Haloprogin

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Compound of Interest

Compound Name: *Rimoprogin*

Cat. No.: *B1202305*

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A Note on Nomenclature: Initial inquiries for "**Rimoprogin**" yielded limited data. It is highly probable that this is a typographical error for Haloprogin, a well-documented topical antifungal agent. This guide will focus on the chemical structure, properties, and known mechanisms of Haloprogin.

Chemical Structure and Identification

Haloprogin is a halogenated phenyl ether with a distinct iodopropargyl group. This structure is fundamental to its antifungal activity.

- IUPAC Name: 1,2,4-trichloro-5-(3-iodoprop-2-ynoxy)benzene[1]
- CAS Number: 777-11-7[1]
- Molecular Formula: C₉H₄Cl₃IO[1]
- SMILES: C1=C(C(=CC(=C1Cl)Cl)Cl)OCC#CI[2]
- InChI Key: CTETYYAZBPJBHE-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of Haloprogin are summarized in the table below. These characteristics influence its solubility, stability, and formulation as a topical agent.

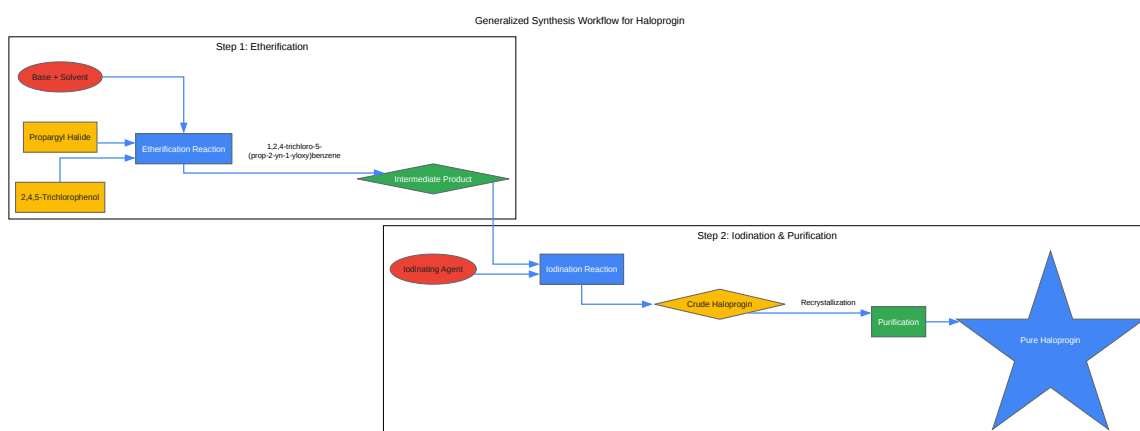
Property	Value	Source
Molecular Weight	361.39 g/mol	[1][3][4]
Monoisotopic Mass	359.83725 Da	[1]
Appearance	White or pale yellow crystals	
Melting Point	113-115 °C	[1]
Solubility	Very slightly soluble in water; easily soluble in methanol and ethanol.	
LogP	5.3	[1]
pKa (Strongest Basic)	-5	
Polar Surface Area	9.23 Å ²	

Synthesis and Experimental Protocols

While detailed, step-by-step industrial synthesis protocols for Haloproglin are proprietary, the scientific literature indicates a two-step synthesis process. The synthesis generally involves the reaction of 2,4,5-trichlorophenol with a propargyl halide followed by iodination.

A generalized experimental workflow for the laboratory-scale synthesis of Haloproglin is as follows:

- **Etherification:** 2,4,5-trichlorophenol is deprotonated with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to form the corresponding phenoxide. This is followed by nucleophilic substitution with a propargyl halide (e.g., propargyl bromide) to yield 1,2,4-trichloro-5-(prop-2-yn-1-yloxy)benzene.
- **Iodination:** The terminal alkyne from the previous step is then iodinated. This can be achieved using various reagents, such as iodine monochloride or N-iodosuccinimide, in the presence of a catalyst like silver nitrate, to produce Haloproglin.
- **Purification:** The final product is purified through recrystallization from a suitable solvent system to obtain the desired crystalline solid.



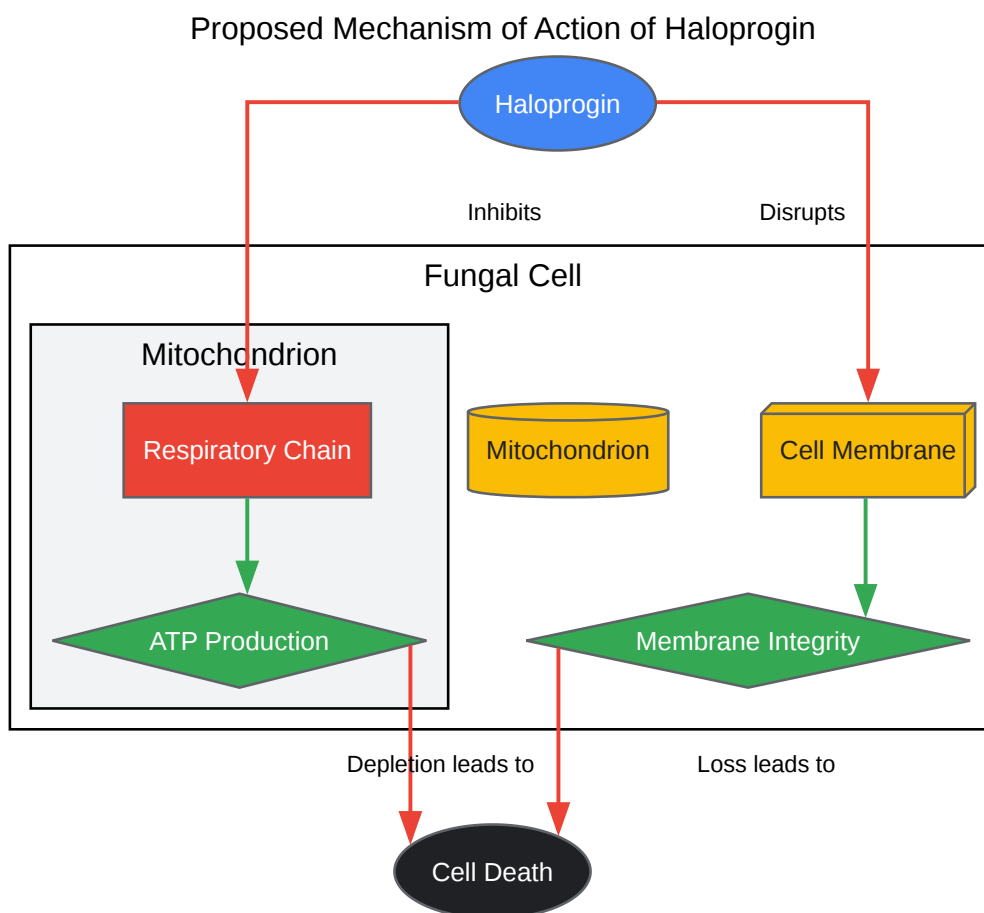
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Generalized synthetic pathway for Haloprogin.

Mechanism of Action

The precise molecular mechanism of action for Haloprogin has not been fully elucidated. However, experimental evidence suggests a dual mode of action primarily targeting the fungal cell's energy production and membrane integrity.^{[1][5]}

- **Inhibition of Oxygen Uptake:** Haloprogin is believed to interfere with the mitochondrial respiratory chain in fungi.^{[1][5]} This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in cell death. The specific enzyme complex within the respiratory chain that Haloprogin targets is not yet known.
- **Disruption of Membrane Structure and Function:** Evidence also points to Haloprogin's ability to compromise the fungal cell membrane.^{[1][5]} This may occur through direct interaction with membrane components or as a downstream effect of respiratory inhibition. The loss of membrane integrity leads to the leakage of essential intracellular contents and a breakdown of vital cellular gradients.



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Signaling pathway of Haloproglin's antifungal action.

Concluding Remarks

Haloproglin is a synthetic antifungal agent with a well-defined chemical structure and a set of physicochemical properties that made it suitable for topical applications. While it has been largely superseded by newer antifungal drugs with improved side-effect profiles, its study still provides valuable insights into the design of antifungal agents. The dual mechanism of action, targeting both cellular respiration and membrane integrity, remains a compelling strategy in the development of novel therapeutics to combat fungal infections. Further research to identify the

specific molecular targets of Haloprogin could unveil new avenues for antifungal drug discovery.

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